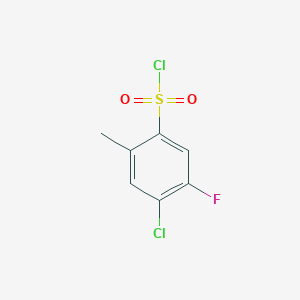
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions usually include:
Temperature: The reaction is conducted at low temperatures, often between 0°C and 10°C, to control the exothermic nature of the reaction.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A Lewis acid catalyst, such as aluminum chloride, may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, hydrazines, and alcohols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonyl hydrazide derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Attack: Nucleophiles attack the sulfur atom of the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonyl hydrazide derivatives.
Electrophilic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the sulfonyl chloride group.
Comparación Con Compuestos Similares
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Fluoro-2-methylbenzenesulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride: Similar structure but with different positional isomers, leading to variations in chemical behavior.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5Cl2FO2S |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Clave InChI |
WQKIQHXRAOTANN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


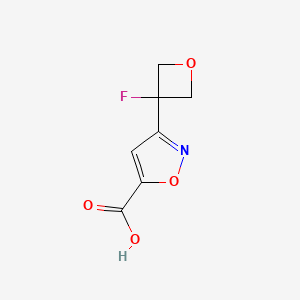
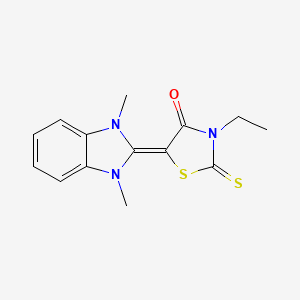
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)

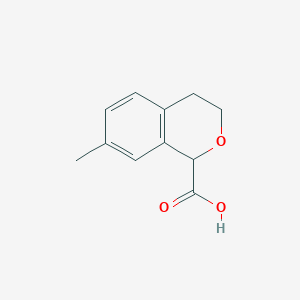

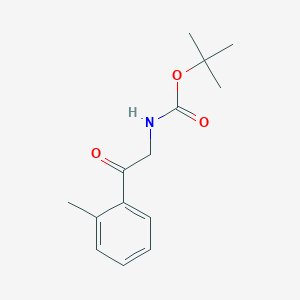
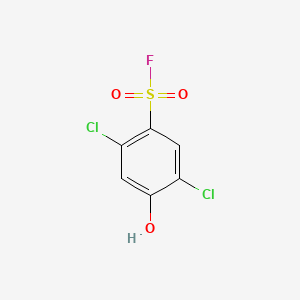
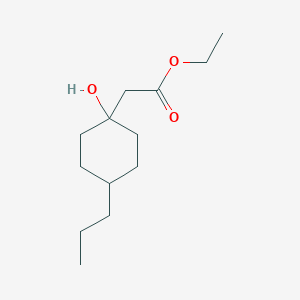
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)



